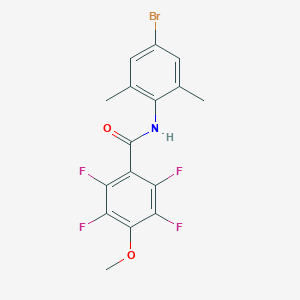

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as BDF-900, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is mainly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation has been shown to increase glucose-stimulated insulin secretion and glucagon-like peptide-1 (GLP-1) release, making it a promising target for the treatment of type 2 diabetes and obesity.

Mechanism of Action

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide acts as a selective antagonist of GPR119, which is a G protein-coupled receptor that is mainly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation leads to the release of GLP-1 and other gut hormones, which in turn stimulate insulin secretion and improve glucose homeostasis. N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide blocks the activation of GPR119 by endogenous ligands, thereby reducing insulin secretion and GLP-1 release.

Biochemical and Physiological Effects:

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of GPR119 activation, the reduction of insulin secretion, and the modulation of GLP-1 release. N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has also been shown to improve glucose tolerance and increase satiety in animal models of diabetes and obesity. However, the long-term effects of N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide on glucose homeostasis and metabolic function are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for lab experiments, including its high selectivity and potency as a GPR119 antagonist, its ability to inhibit insulin secretion and GLP-1 release, and its potential as a therapeutic agent for metabolic disorders. However, N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide also has some limitations, including its low solubility in aqueous solutions, its potential toxicity and side effects, and the need for further optimization and validation of its therapeutic potential.

Future Directions

There are several future directions for the research and development of N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide and related compounds, including the optimization of its pharmacokinetic and pharmacodynamic properties, the investigation of its long-term effects on glucose homeostasis and metabolic function, the exploration of its potential as a therapeutic agent for other metabolic disorders, and the identification of new GPR119 ligands with improved selectivity and potency. Additionally, the development of new tools and techniques for the study of GPR119 signaling and its physiological functions will be critical for advancing our understanding of this important pathway.

Synthesis Methods

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves several steps, including the bromination of 2,6-dimethylphenol, the Friedel-Crafts acylation of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with the resulting bromophenol, and the coupling of the amine group of 4-bromo-2,6-dimethylaniline with the carboxylic acid group of the intermediate. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been extensively used in scientific research to investigate the role of GPR119 in glucose homeostasis, insulin secretion, and GLP-1 release. Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide can enhance glucose-stimulated insulin secretion in isolated pancreatic islets and improve glucose tolerance in animal models of diabetes and obesity. N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has also been shown to stimulate GLP-1 release from intestinal L cells and increase satiety in rodents, suggesting its potential as a therapeutic agent for the treatment of metabolic disorders.

properties

Product Name |

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |

|---|---|

Molecular Formula |

C16H12BrF4NO2 |

Molecular Weight |

406.17 g/mol |

IUPAC Name |

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |

InChI |

InChI=1S/C16H12BrF4NO2/c1-6-4-8(17)5-7(2)14(6)22-16(23)9-10(18)12(20)15(24-3)13(21)11(9)19/h4-5H,1-3H3,(H,22,23) |

InChI Key |

LTTFKOVOABFQMF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)C)Br |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)

![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)

![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)

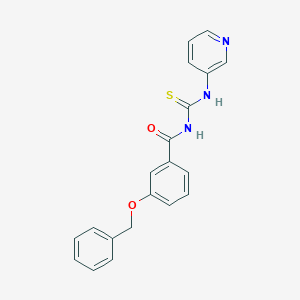

![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)

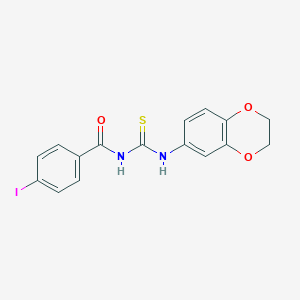

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)

methanone](/img/structure/B278080.png)

![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)

![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)

![Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B278091.png)

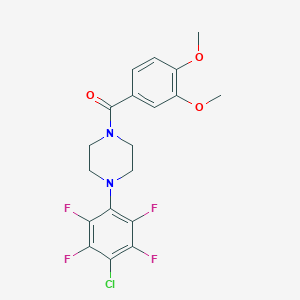

![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)